Neramexane Exhibits 3-Fold Higher Potency Than Memantine at the α9α10 Nicotinic Acetylcholine Receptor
In a direct head-to-head comparison using two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing recombinant rat α9α10 nAChRs, neramexane demonstrated significantly higher inhibitory potency than memantine [1]. The IC50 value for neramexane was 0.39 µM, whereas the IC50 for memantine was 1.2 µM, representing an approximate 3-fold difference in apparent affinity. The rank order of potency was neramexane > memantine (P < 0.05). This finding was corroborated by experiments in native rat inner hair cells, where neramexane blocked acetylcholine-evoked responses with an IC50 of 0.3 µM [1]. The difference is pharmacologically meaningful and supports the selection of neramexane over memantine for research specifically targeting α9α10-mediated signaling.
| Evidence Dimension | Inhibitory potency (IC50) at recombinant rat α9α10 nicotinic acetylcholine receptors |
|---|---|
| Target Compound Data | Neramexane IC50: 0.39 µM |
| Comparator Or Baseline | Memantine IC50: 1.2 µM |
| Quantified Difference | 3.08-fold greater potency (0.39 µM vs 1.2 µM) |
| Conditions | Two-electrode voltage-clamp in Xenopus laevis oocytes expressing recombinant rat α9 and α10 subunits; agonist: acetylcholine |
Why This Matters
For investigators studying cochlear efferent function or tinnitus mechanisms, neramexane's superior α9α10 potency provides a more effective tool for probing this receptor subtype compared to the widely available memantine.
- [1] Plazas PV, Savino J, Kracun S, Gomez-Casati ME, Katz E, Parsons CG, Millar NS, Elgoyhen AB. Inhibition of the α9α10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors. Eur J Pharmacol. 2007 Jul 2;566(1-3):11-9. View Source
